4-Bromobenzyl-(4-fluorophenyl)ether
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Overview
Description
4-Bromobenzyl-(4-fluorophenyl)ether is an organic compound with the molecular formula C13H10BrFO. It is characterized by the presence of a bromobenzyl group and a fluorophenyl group connected through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(4-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl alcohol with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(4-fluorophenyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Substituted benzyl ethers.
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Benzyl alcohols.
Scientific Research Applications
4-Bromobenzyl-(4-fluorophenyl)ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(4-fluorophenyl)ether involves its interaction with various molecular targets. The bromobenzyl group can undergo nucleophilic substitution, leading to the formation of new chemical entities. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl-(4-chlorophenyl)ether
- 4-Bromobenzyl-(4-methylphenyl)ether
- 4-Bromobenzyl-(4-nitrophenyl)ether
Uniqueness
4-Bromobenzyl-(4-fluorophenyl)ether is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-bromo-4-[(4-fluorophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCLFKIWFQGLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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